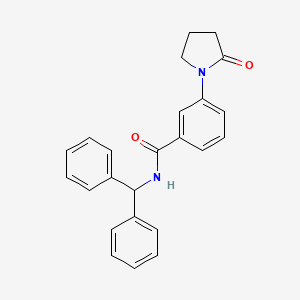
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide is a compound that features a benzhydryl group, a pyrrolidinone ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethane and an appropriate catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing reaction times and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Benzhydryl alcohol, benzhydryl ketone.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Halogenated aromatic derivatives.
Applications De Recherche Scientifique
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance the compound’s ability to cross biological membranes, while the pyrrolidinone ring can interact with active sites in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzhydrylbenzamide: Lacks the pyrrolidinone ring, making it less versatile in biological interactions.
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)propanoate: Similar structure but with a propanoate group instead of a benzamide moiety.
Uniqueness
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-22-15-8-16-26(22)21-14-7-13-20(17-21)24(28)25-23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-14,17,23H,8,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYABNUSDQULAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Chloro-3-fluorophenyl)methylamino]-2-fluorobenzamide](/img/structure/B7672033.png)
![2-Chloro-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7672035.png)
![1-[4-[4-(Imidazol-1-ylmethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B7672054.png)
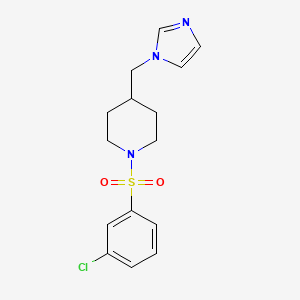
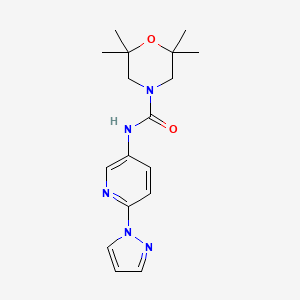
![1-(4-Fluorophenyl)sulfonyl-4-[(5-methylpyridin-3-yl)methyl]piperazine](/img/structure/B7672064.png)
![4-(methoxymethyl)-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7672072.png)

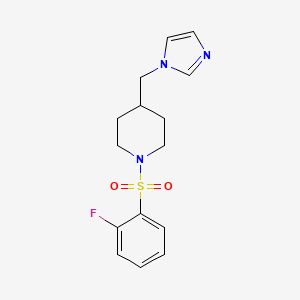
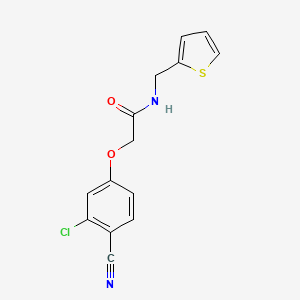
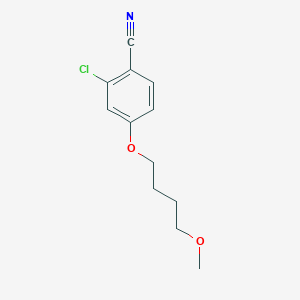
![3-(Methoxymethyl)-5-[[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7672124.png)
![4-[4-[(1-Ethylpyrazol-4-yl)methyl]piperazin-1-yl]-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7672129.png)
![1-[[4-(Difluoromethyl)-1-(2-methylpropyl)pyrazole-3-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7672131.png)
